3-Ciano-6-hidroxipiridona Sal de Sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

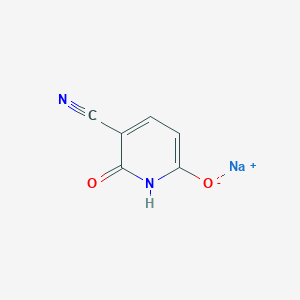

3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyano group and a hydroxypyridone moiety, making it a valuable intermediate in various chemical reactions and processes.

Aplicaciones Científicas De Investigación

3-Cyano-6-hydroxypyridone Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It is known that cyanopyridines, a class of compounds to which 3-cyano-6-hydroxypyridone sodium salt belongs, have been found to possess various pharmacological activities .

Mode of Action

Cyanopyridines have been reported to interact with various biological targets, leading to a wide range of biological applications .

Result of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt typically involves the reaction of cyanoacetamide with 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(phenylmethyl)- in the presence of sodium methoxide in methanol. The reaction is carried out at a temperature range of 45-50°C for about 6 hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using large reaction flasks and controlled temperature conditions. The reaction mixture is stirred continuously, and the product is isolated by filtration and washing with methanol and water. The yield of the product is typically around 88.5%, with a high purity of 99.6% as determined by High-Performance Liquid Chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

3-Cyano-6-hydroxypyridone Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-cyano-6-oxopyridone derivatives.

Reduction: Formation of 3-amino-6-hydroxypyridone derivatives.

Substitution: Formation of various substituted pyridone derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Cyano-2,6-dihydroxypyridine

- 3-Cyano-4-hydroxypyridine

- 3-Cyano-5-hydroxypyridine

Uniqueness

3-Cyano-6-hydroxypyridone Sodium Salt is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .

Actividad Biológica

3-Cyano-6-hydroxypyridone sodium salt is a compound belonging to the class of pyridones, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-cyano-6-hydroxypyridone sodium salt features a hydroxyl group and a cyano group attached to a pyridone ring. This unique substitution pattern contributes to its reactivity and biological activity. The compound is soluble in water, which enhances its applicability in biological studies.

Antimicrobial Activity

Research has demonstrated that 3-cyano-6-hydroxypyridone sodium salt exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated modest antibacterial activity, with results summarized in Table 1.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| K. pneumoniae | 64 |

The compound's ability to inhibit biofilm formation was also noted, highlighting its potential as a therapeutic agent against persistent bacterial infections .

Anticancer Activity

The anticancer properties of 3-cyano-6-hydroxypyridone sodium salt have been investigated in various studies. Notably, it has shown promising results against liver carcinoma cell lines (HEPG2). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. In vitro assays revealed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. For example, it has been shown to inhibit certain kinases and phosphatases, which are crucial for cancer progression and cellular signaling.

The biological activity of 3-cyano-6-hydroxypyridone sodium salt can be attributed to its interactions with various biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Anticancer Mechanism : It induces apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cancer cell proliferation.

- Enzyme Interaction : The presence of the cyano group allows for interactions with active sites of enzymes, leading to competitive inhibition.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial effects of several pyridone derivatives, including 3-cyano-6-hydroxypyridone sodium salt. The results confirmed its effectiveness against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Research : In a recent investigation into the anticancer properties of pyridones, researchers found that 3-cyano-6-hydroxypyridone sodium salt significantly reduced tumor growth in xenograft models when administered at specific dosages .

Propiedades

Número CAS |

91467-46-8 |

|---|---|

Fórmula molecular |

C6H4N2NaO2 |

Peso molecular |

159.10 g/mol |

Nombre IUPAC |

sodium;5-cyano-6-oxo-1H-pyridin-2-olate |

InChI |

InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10); |

Clave InChI |

OGCUILIKTBJKRD-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |

SMILES canónico |

C1=CC(=O)NC(=C1C#N)O.[Na] |

Sinónimos |

1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile Sodium; 2,6-Dihydroxynicotinonitrile Sodium; 3-Cyano-2,6-dihydroxypyridine Sodium; 3-Cyano-6-hydroxy-2(1H)-pyridinone Sodium; 3-Cyano-6-hydroxypyridone Sodium; NSC 329880 Sodium; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.